N,1-diethyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~,1-DIETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold for various chemical modifications and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,1-DIETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid. This reaction forms the core pyrazolo[3,4-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale operations .
Chemical Reactions Analysis
Types of Reactions
N~4~,1-DIETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reductive desulfurization is a common reaction for modifying this compound, typically using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N~4~,1-DIETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of combinatorial libraries of new molecular entities.
Industry: Can be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N4,1-DIETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to bind to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its activity and thereby exerting its antitubercular effects . The compound’s structure allows it to form hydrogen bonds and other interactions with its target proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Etazolate: Used for the reduction of anxiety and convulsions.
Tracazolate: Another anxiolytic compound.
Cartazolate: Known for its anticonvulsant properties.
Uniqueness
N~4~,1-DIETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in structural modifications and diverse biological activities make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C23H22N4O |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N,1-diethyl-N,6-diphenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H22N4O/c1-3-26(18-13-9-6-10-14-18)23(28)19-15-21(17-11-7-5-8-12-17)25-22-20(19)16-24-27(22)4-2/h5-16H,3-4H2,1-2H3 |
InChI Key |
MMTUJLWKRKTPML-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N(CC)C4=CC=CC=C4 |
Origin of Product |
United States |
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